1,4-Diacetylbenzene

Catalog No.
S702493
CAS No.
1009-61-6
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diacetylbenzene

CAS Number

1009-61-6

Product Name

1,4-Diacetylbenzene

IUPAC Name

1-(4-acetylphenyl)ethanone

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-6H,1-2H3

InChI Key

SKBBQSLSGRSQAJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C(=O)C

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)C

1,4-Diacetylbenzene, also known as para-diacetylbenzene, is an aromatic compound with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol. It consists of a benzene ring substituted with two acetyl groups at the para positions. This compound appears as a solid at room temperature, with a melting point ranging from 111 °C to 113 °C and a boiling point between 115 °C and 120 °C at reduced pressure . Its structure can be represented as follows:

text
O O || || C6H4 - C - C

  • Biomarker for Tea Consumption

    Studies have identified 1,4-Diacetylbenzene as a potential biomarker for tea consumption []. This means its presence in biological samples (like urine) could indicate recent tea intake. The research suggests that 1,4-Diacetylbenzene might be formed during the processing of tea leaves. More research is needed to validate its effectiveness as a biomarker and understand its metabolism in the body [].

  • Crystallography

    A few studies have explored the crystal structure of 1,4-Diacetylbenzene. These studies analyze how the molecules arrange themselves in the solid state []. This information can be useful in understanding the physical properties of the compound and its potential applications in material science.

Typical of aromatic compounds. Key reactions include:

  • Electrophilic substitution: The acetyl groups can direct further substitutions on the aromatic ring.
  • Reduction: It can be reduced to 1,4-dihydroxybenzene using reducing agents such as lithium aluminum hydride.
  • Condensation reactions: Under specific conditions, it can undergo condensation reactions to form larger polycyclic compounds.

These reactions make 1,4-diacetylbenzene a versatile intermediate in organic synthesis.

Research indicates that 1,4-diacetylbenzene exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and has shown cytotoxic effects against various cancer cell lines. Its ability to inhibit certain enzymes may contribute to its biological effects, although further studies are required to fully elucidate its mechanisms of action .

Several methods exist for synthesizing 1,4-diacetylbenzene:

  • From 1,4-dihydroxybenzene: Acetylation using acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid.
  • From 1,4-dimethylbenzene: Oxidative cleavage followed by acetylation.
  • Via Friedel-Crafts acylation: Direct acylation of benzene derivatives.

ChemicalBook lists approximately thirteen synthetic routes for producing this compound .

1,4-Diacetylbenzene finds applications across various fields:

  • Organic Synthesis: Used as an intermediate in the production of dyes and pharmaceuticals.
  • Material Science: Employed in the synthesis of polymers and resins.
  • Flavoring Agent: Utilized in food chemistry for its flavoring properties.

These applications highlight its versatility and importance in both industrial and laboratory settings.

Studies on the interaction of 1,4-diacetylbenzene with other compounds have revealed its potential effects on biological systems. For example, it has been investigated for its interactions with proteins and enzymes, which could inform its use in drug development. The compound's reactivity with nucleophiles and electrophiles is crucial in understanding its behavior in biological contexts .

Several compounds share structural similarities with 1,4-diacetylbenzene. These include:

Compound NameMolecular FormulaKey Characteristics
1,2-DiacetylbenzeneC₁₀H₁₀O₂Acetyl groups at ortho positions
1,3-DiacetylbenzeneC₁₀H₁₀O₂Acetyl groups at meta positions
AcetophenoneC₈H₈OA single acetyl group attached to benzene
DiphenylacetyleneC₁₂H₈Contains two phenyl groups

Uniqueness of 1,4-Diacetylbenzene

The unique positioning of the acetyl groups in the para configuration distinguishes 1,4-diacetylbenzene from its isomers. This arrangement influences its chemical reactivity and biological activity, making it particularly valuable in synthetic chemistry and medicinal applications.

XLogP3

1.3

LogP

1.34 (LogP)

Melting Point

112.0 °C

Other CAS

1009-61-6

Wikipedia

1,4-Diacetylbenzene

General Manufacturing Information

Ethanone, 1,1'-(1,4-phenylene)bis-: ACTIVE

Dates

Modify: 2023-08-15

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